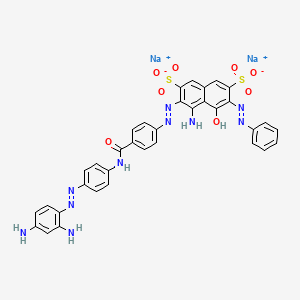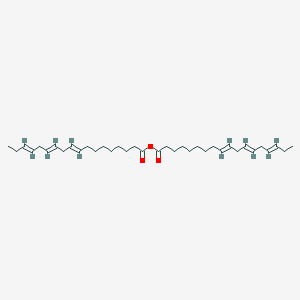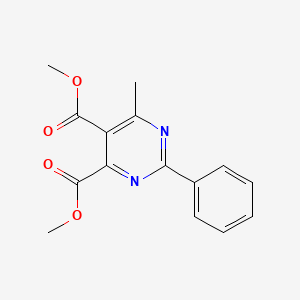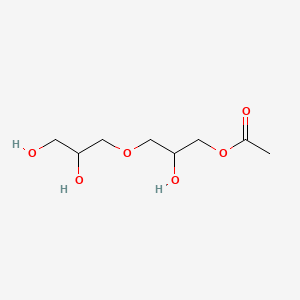
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization . The reaction conditions typically include:
Reagents: Ethyl acetoacetate, acetaldehyde, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A closely related compound with similar chemical properties.
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another derivative with distinct functional groups.
Tetrahydro-6-methyl-2H-pyran-2-one: A saturated analog with different reactivity.
Uniqueness
3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
50607-35-7 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
3-ethyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H10O3/c1-3-6-7(9)4-5(2)11-8(6)10/h4,9H,3H2,1-2H3 |
InChI 键 |
NDACCGSRVFSONF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(OC1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


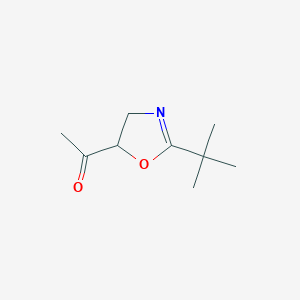
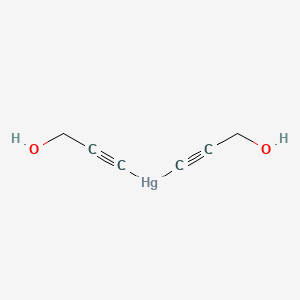
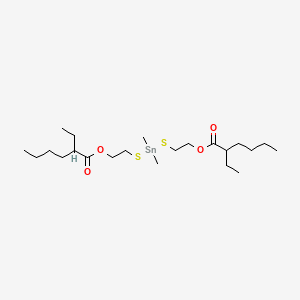
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
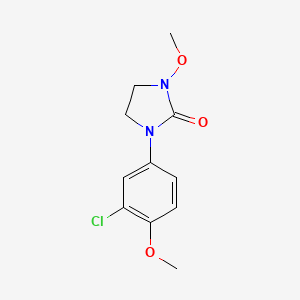
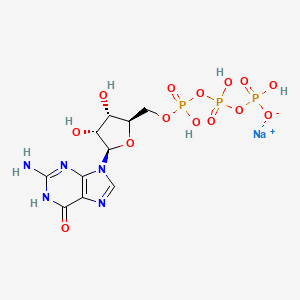
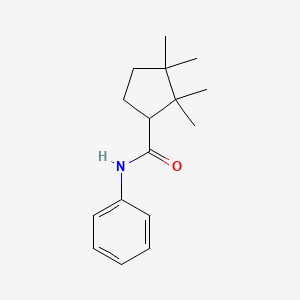
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
